Boc-7-chloro-L-tryptophan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

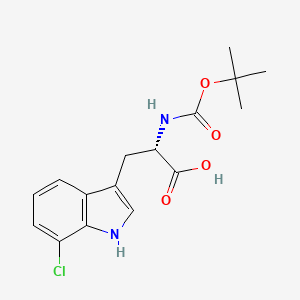

Boc-7-chloro-L-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is chlorinated at the 7th position and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-7-chloro-L-tryptophan typically involves the chlorination of L-tryptophan followed by the protection of the amino group with a Boc group. The chlorination can be achieved using reagents such as thionyl chloride or N-chlorosuccinimide in the presence of a suitable solvent. The Boc protection is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. For instance, Corynebacterium glutamicum can be metabolically engineered to produce halogenated tryptophan derivatives, including 7-chloro-L-tryptophan, from simple carbon sources.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring, forming various oxidized products.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the indole ring.

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base can facilitate substitution reactions.

Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles, dechlorinated tryptophan derivatives, and oxidized indole compounds .

科学研究应用

Boc-7-chloro-L-tryptophan is used extensively in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

生物活性

Boc-7-chloro-L-tryptophan is a halogenated derivative of the amino acid L-tryptophan, which has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound is synthesized by the introduction of a chlorine atom at the 7-position of the tryptophan structure, typically protected with a Boc (tert-butyloxycarbonyl) group for stability during synthesis. This modification can significantly alter the compound's biological properties compared to its non-halogenated counterpart.

2.1 Inhibition of Tryptophan Synthase

Research indicates that this compound acts as an inhibitor of mycobacterial tryptophan synthase, an enzyme critical for the biosynthesis of tryptophan in bacteria. The inhibition mechanism involves binding to the enzyme's active site, thereby disrupting its function and reducing tryptophan production. In studies with Mycobacterium bovis BCG, it was observed that the minimum inhibitory concentration (MIC) increased in the presence of L-tryptophan, suggesting that this compound competes with natural substrates for binding sites on the enzyme .

2.2 Effects on Immune Modulation

This compound may also influence immune responses by modulating the activity of enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO). Inhibition of IDO can restore T cell proliferation and enhance immune responses against tumors . This property positions this compound as a potential candidate for cancer immunotherapy.

3.1 Biochemical Studies

A study demonstrated that this compound effectively inhibited tryptophan synthase in vitro, showing a significant decrease in L-tryptophan production when incubated with TrpB and TrpA enzymes . The research utilized various biochemical techniques to confirm this inhibition and elucidate the underlying mechanisms.

3.2 Industrial Applications

The metabolic engineering of Corynebacterium glutamicum has been explored to produce L-7-chlorotryptophan on an industrial scale. This bacterium has been genetically modified to express halogenases that facilitate the incorporation of chlorine into tryptophan derivatives, highlighting potential applications in biomanufacturing .

4. Data Tables

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of mycobacterial tryptophan synthase | MIC assays with M. bovis BCG |

| Study 2 | Modulation of immune response via IDO inhibition | Co-culture assays with T cells |

| Study 3 | Production optimization in Corynebacterium glutamicum | Metabolic engineering techniques |

5. Conclusion

This compound exhibits significant biological activity through its role as an inhibitor of key enzymes involved in tryptophan metabolism and its potential effects on immune modulation. Ongoing research is likely to further elucidate its mechanisms and expand its applications in pharmaceuticals and biotechnology.

属性

IUPAC Name |

(2S)-3-(7-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBNYLGDKIBCCF-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。